2-Bromo-4-methoxypyridine
Overview
Description
2-Bromo-4-methoxypyridine is a brominated methoxypyridine derivative. While the provided papers do not directly discuss 2-bromo-4-methoxypyridine, they do provide insights into the chemistry of related bromo- and methoxypyridine compounds. These compounds are of interest due to their potential applications in multicomponent chemistry, as well as their relevance in the synthesis of pharmaceuticals and materials with specific electronic and photophysical properties.
Synthesis Analysis
The synthesis of related bromo-methoxypyridine compounds involves multistep reactions, including bromination, nucleophilic substitution, and deprotonation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity of such processes, involving regioselective reactions and the careful control of reaction conditions to achieve the desired product . Similarly, the development of 2-isocyanopyridines, including 2-bromo-6-isocyanopyridine, highlights the use of brominated pyridines as intermediates in the synthesis of more complex molecules like carfentanil .
Molecular Structure Analysis
The molecular structure of bromo-methoxypyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated by the characterization of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These studies reveal the importance of weak interactions, such as hydrogen bonding and halogen bonding, in the stabilization of the crystal structures of these compounds .
Chemical Reactions Analysis
Bromo-methoxypyridine compounds participate in various chemical reactions, including nucleophilic substitution and reductive amination. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regioselectivity of substitution reactions . For example, the selective bromination of 2-methoxy-6-methylpyridine to form 5-bromo-2-methoxy-6-methylpyridine demonstrates the controlled functionalization of the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxypyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine and methoxy groups can affect the boiling point, solubility, and stability of these compounds. The crystal structure analysis provides insights into the solid-state properties, such as the formation of supramolecular networks through hydrogen bonding and π-π stacking interactions . Additionally, the luminescence behaviors of lanthanide complexes with bromo-methoxypyridine ligands suggest potential applications in materials science .
Scientific Research Applications
Synthesis and Reactivity
Pyridyne Precursors : 2-Bromo-4-methoxypyridine derivatives have been used as precursors for the synthesis of substituted pyridynes. For instance, 3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical precursor for 2,3-pyridyne, which reacts regioselectively with furans (Walters, Carter, & Banerjee, 1992).
Synthesis of Bicyclic δ-Lactams : Efficient synthesis of 5-functionalised 2-methoxypyridines from 5-bromo-2-methoxypyridine has been described, using magnesium 'ate' complexes. These pyridines are further utilized in the synthesis of bicyclic δ-lactams, showcasing the versatility of bromo-methoxypyridines in complex organic syntheses (Sośnicki, 2009).
Metalation Studies : The deprotonation of 2-methoxypyridine derivatives, including those related to 2-Bromo-4-methoxypyridine, has been studied using mixed lithium–iron combinations. This research provides insights into the reactivity of these compounds under different conditions (Nagaradja et al., 2012).
Biomedical Applications
Antimicrobial Activity : Derivatives of 2-Bromo-4-methoxypyridine, such as 2-mercapto-4-methoxypyridine-3-carbonitrile, have demonstrated notable bacteriostatic and tuberculostatic activities. This underlines the potential of these compounds in developing new antimicrobial agents (Miszke et al., 2008).
Cancer Research : Bromido gold(I) complexes containing 2-methoxypyridin-5-yl residues, derived from 2-Bromo-4-methoxypyridine, have shown significant activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential in cancer therapy (Gallati et al., 2020).
Other Applications
Material Science : The use of 2-Bromo-4-methoxypyridine derivatives in the preparation and crystal structures of new compounds for second-order nonlinear optics has been explored. This highlights the role of such compounds in the field of materials science (Anwar et al., 2000).
Organic Synthesis : 2-Bromo-4-methoxypyridine derivatives have been used in the total synthesis of complex organic molecules, such as Lycopodium alkaloids, demonstrating their utility in advanced organic synthesis techniques (Bisai & Sarpong, 2010).
Safety And Hazards
2-Bromo-4-methoxypyridine is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-bromo-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDARKONATUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406217 | |
Record name | 2-Bromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxypyridine | |
CAS RN |
89488-29-9 | |
Record name | 2-Bromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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